molecular formula C11H10O2 B2753376 5,6-dihydronaphthalene-2-carboxylic Acid CAS No. 151623-58-4

5,6-dihydronaphthalene-2-carboxylic Acid

Cat. No.: B2753376
CAS No.: 151623-58-4
M. Wt: 174.199
InChI Key: ZIOKEAPOECTGSN-UHFFFAOYSA-N
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Description

5,6-Dihydronaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C₁₁H₁₀O₂ . It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group at the second position and a partially hydrogenated naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-naphthoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form fully hydrogenated derivatives using catalytic hydrogenation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,6-Dihydronaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It is used in the synthesis of pharmaceutical agents and as a ligand in drug design .

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5,6-dihydronaphthalene-2-carboxylic acid is primarily related to its ability to undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydronaphthalene-2-carboxylic acid is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical reactivity compared to fully aromatic naphthalene derivatives. This unique structure allows for selective reactions and the formation of specific derivatives that are not easily accessible from other naphthalene compounds.

Properties

IUPAC Name

5,6-dihydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOKEAPOECTGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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